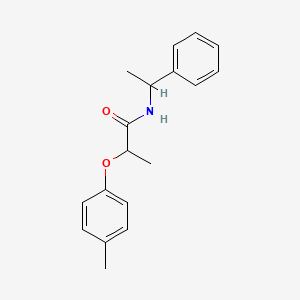![molecular formula C19H30N2O3 B6092852 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6092852.png)
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a unique structure that combines a piperidinone core with a cyclohexylmethyl group and a furan derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions using cyclohexylmethyl halides under basic conditions.
Attachment of the Furan Derivative: This can be done through nucleophilic substitution or coupling reactions, depending on the specific furan derivative used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The furan derivative can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets. These targets could include:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.
Enzymes: It may inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclohexylmethyl)-2-methylpiperidine: Similar in structure but lacks the furan derivative.
3-Hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one: Similar but lacks the cyclohexylmethyl group.
Uniqueness
1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is unique due to the combination of its piperidinone core, cyclohexylmethyl group, and furan derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15-8-9-17(24-15)12-20-14-19(23)10-5-11-21(18(19)22)13-16-6-3-2-4-7-16/h8-9,16,20,23H,2-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHZUAMAVJQWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2(CCCN(C2=O)CC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(8-hydroxy-5,7-dimethylquinolin-2-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092769.png)

![(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B6092783.png)
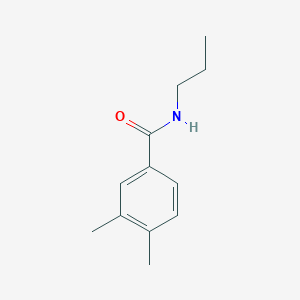
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)
![7-[(3,4-difluorophenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B6092829.png)
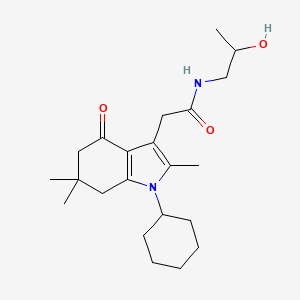
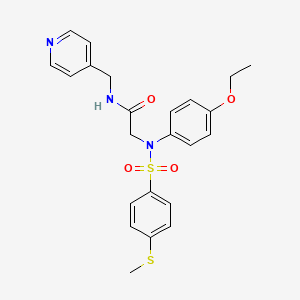
hydrazone](/img/structure/B6092854.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)
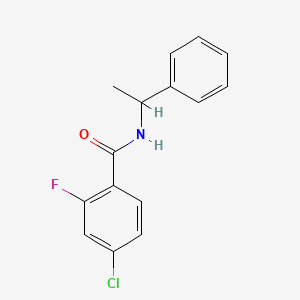
![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)
